molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride

Cat. No. B2600140
CAS RN: 23690-87-1
M. Wt: 264.8
InChI Key: QCNRYLCRWPWRDQ-UHFFFAOYSA-N
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Description

“[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is a chemical compound . It’s related to carbazole derivatives, which have been studied for their antimycobacterial activity .


Synthesis Analysis

A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed and synthesized as butyrylcholinesterase inhibitors . The synthesis process involved the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Organic light emitting diodes (OLEDs) have gained prominence in full-color flat-panel displays and solid-state lighting. Researchers have explored novel hole-transporting materials (HTMs) based on [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride derivatives for OLEDs. These HTMs enhance device performance by improving current, power, and external quantum efficiencies (EQE). The introduction of these HTMs into standard OLED devices significantly enhances their overall efficiency and durability .

Antiemetic Activity

The compound has potential antiemetic activity. For instance, 5-HT3 receptor antagonists like Ondansetron are commonly used to prevent nausea and vomiting after chemotherapy, radiotherapy, and surgical procedures .

Perovskite Solar Cells

In the realm of perovskite solar cells (PSCs), researchers have found that [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride derivatives serve as effective hole-transporting layers (HTLs). These compounds enhance the quality of perovskite thin films, reduce defect density, and improve carrier transport, leading to higher solar cell efficiency .

Butyrylcholinesterase Inhibition

The compound’s derivatives have been designed, synthesized, and evaluated as inhibitors of butyrylcholinesterase (BChE). Inhibition of BChE is a potential therapeutic strategy for Alzheimer’s disease. These derivatives show promise in this context .

Mechanism of Action

Target of Action

The primary target of the compound “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is butyrylcholinesterase (BChE) . BChE is an enzyme that is considered a useful therapeutic target for Alzheimer’s disease (AD) .

Mode of Action

“[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” interacts with its target, BChE, by inhibiting its activity . This compound has been found to be a potent inhibitor of BChE, with IC50 values indicating strong inhibitory activity .

Biochemical Pathways

The inhibition of BChE by “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” affects the cholinergic neurotransmission pathway . BChE plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting BChE, this compound can potentially increase acetylcholine levels, which could have beneficial effects in conditions like AD where acetylcholine levels are typically reduced .

Pharmacokinetics

It is noted that the compound demonstrated properties in accordance with lipinski’s rule , which suggests favorable absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” include the inhibition of BChE and potential neuroprotective effects . In vivo studies of similar compounds have shown memory improvement in models of scopolamine-induced impairment , suggesting potential benefits in cognitive disorders like AD.

properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRYLCRWPWRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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